molecular formula C14H20N2O2 B595351 tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate CAS No. 1313712-47-8

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate

Cat. No.: B595351
CAS No.: 1313712-47-8
M. Wt: 248.326
InChI Key: IPGXGELCTJPNDX-UHFFFAOYSA-N
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Description

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution can occur with reagents like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-8-carboxylic acid, while reduction may produce 5,6,7,8-tetrahydroquinoline.

Scientific Research Applications

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5,6,7,8-tetrahydroquinolin-6-yl)carbamate: This compound has a similar structure but differs in the position of the carbamate group. It may exhibit different chemical and biological properties.

    tert-Butyl (5,6,7,8-tetrahydroquinolin-7-yl)carbamate: Another similar compound with the carbamate group at a different position. Its reactivity and applications may vary compared to this compound.

    tert-Butyl (5,6,7,8-tetrahydroquinolin-5-yl)carbamate: This compound also shares a similar core structure but with the carbamate group at the 5-position. It may have unique properties and uses.

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXGELCTJPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724460
Record name tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-47-8
Record name Carbamic acid, N-(5,6,7,8-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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